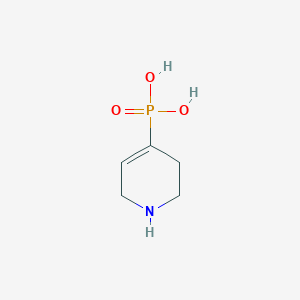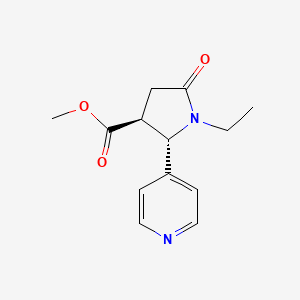
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride (3-PPOH-DHC) is an organic compound that is used as a reagent for the synthesis of various compounds in laboratory experiments. It is also known as 3-Piperidin-2-ylpyridine dihydrochloride, 3-Piperidin-2-ylpyridine hydrochloride, and 3-Piperidin-2-ylpyridine dihydrochloride. It is a white crystalline solid with a molecular weight of 199.13 g/mol and a melting point of 161 to 163°C. 3-PPOH-DHC is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform.
Wirkmechanismus
3-PPOH-DHC acts as a proton donor in the synthesis of organic compounds. It donates protons to the substrate and forms a covalent bond between the two molecules. This covalent bond is known as a hydrogen bond, and it is responsible for the stability of the product.
Biochemical and Physiological Effects
3-PPOH-DHC has no known biochemical or physiological effects. It is not known to interact with any biological molecules or systems and is not known to have any toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-PPOH-DHC in laboratory experiments is that it is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also easy to handle and store, and it is stable at room temperature. The main limitation of using 3-PPOH-DHC is that it is not very soluble in organic solvents, which can make it difficult to use in some experiments.
Zukünftige Richtungen
For the use of 3-PPOH-DHC include its use in the synthesis of organic compounds such as 3-aminopyridine, 3-aminopiperidin-2-ylpyridine, and 3-aminopiperidin-2-ylpyridine hydrochloride. It could also be used in the synthesis of other heterocyclic compounds such as imidazole and pyrrolidine. Additionally, 3-PPOH-DHC could be used as a catalyst in organic reactions, such as the synthesis of amides and esters. Finally, 3-PPOH-DHC could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics.
Synthesemethoden
3-PPOH-DHC is synthesized through a reaction between 3-piperidin-2-ylpyridine and hydrochloric acid. The reaction is performed in a two-step process. In the first step, the hydrochloric acid is added to 3-piperidin-2-ylpyridine, and the mixture is heated to reflux for two hours. In the second step, the reaction mixture is cooled to room temperature and the product is extracted with ethyl acetate. The product is then dried and purified to obtain 3-PPOH-DHC.
Wissenschaftliche Forschungsanwendungen
3-PPOH-DHC is used as a reagent in the synthesis of various compounds in laboratory experiments. It is used in the synthesis of heterocyclic compounds such as 3-aminopiperidin-2-ylpyridine, 3-aminopiperidin-2-ylpyridine hydrochloride, and 3-aminopiperidin-2-ylpyridine dihydrochloride. It is also used in the synthesis of other organic compounds such as 3-aminopyridine, 3-aminopyridine hydrochloride, and 3-aminopyridine dihydrochloride.
Eigenschaften
IUPAC Name |
3-pyridin-2-ylpiperidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9;;/h1-2,4,7,11,13H,3,5-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNXNSAOEQTDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)




![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)

